molecular formula C4H3ClN2O2 B1419775 3-Chloroisoxazole-5-carboxamide CAS No. 272773-14-5

3-Chloroisoxazole-5-carboxamide

Cat. No.: B1419775
CAS No.: 272773-14-5
M. Wt: 146.53 g/mol
InChI Key: ZYKWVWLGJYFPAC-UHFFFAOYSA-N
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Description

3-Chloroisoxazole-5-carboxamide is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of nitrile oxides with terminal acetylenes in the presence of a copper(I) catalyst, leading to the formation of the isoxazole ring . Another method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of metal-free synthetic strategies is gaining popularity due to the reduced environmental impact and lower costs associated with these methods .

Chemical Reactions Analysis

Mechanism of Action

Biological Activity

3-Chloroisoxazole-5-carboxamide is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article provides a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Overview of Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen. They have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The introduction of various substituents can significantly alter their biological profiles.

Synthesis of this compound

The synthesis of 3-chloroisoxazole derivatives typically involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds. The chlorination step introduces a chlorine atom at the 3-position, enhancing the compound's reactivity and biological properties. Various synthetic pathways have been documented, emphasizing the versatility of isoxazole chemistry .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Induction of apoptosis
HCT116 (Colon Cancer)12.2Cell cycle arrest at G2/M phase
A549 (Lung Cancer)15.0Inhibition of DNA synthesis

These results suggest that this compound may interfere with critical cellular processes involved in cancer proliferation and survival .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. Studies have reported that it can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes:

Compound COX-2 Inhibition IC50 (µM)
This compound9.0
Aspirin20.0

The selectivity for COX-2 over COX-1 suggests a potentially lower risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • COX Inhibition : By selectively inhibiting COX-2, it reduces the production of pro-inflammatory mediators.

Case Studies

Several studies have investigated the therapeutic potential of isoxazole derivatives, including this compound:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in MCF-7 cell viability compared to untreated controls.
    • Findings : The compound activated caspase-3 and increased levels of pro-apoptotic proteins.
  • Inflammation Model in Rats : In an animal model using carrageenan-induced paw edema, administration of the compound significantly reduced inflammation compared to control groups.
    • Findings : Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Properties

IUPAC Name

3-chloro-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-3-1-2(4(6)8)9-7-3/h1H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKWVWLGJYFPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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